Iodo-PEG3-Azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

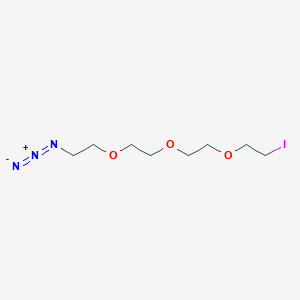

Iodo-PEG3-Azide is a versatile chemical compound that contains an iodine atom, a polyethylene glycol (PEG) spacer with three ethylene glycol units, and an azide functional group. This compound is primarily used as a linker in bioconjugation techniques, particularly in click chemistry reactions. The hydrophilic PEG spacer increases solubility in aqueous media, making it suitable for various biological and chemical applications .

Mechanism of Action

Target of Action

Iodo-PEG3-Azide is primarily used in bioconjugation techniques, particularly in click chemistry reactions . Its azide group facilitates the formation of stable covalent bonds with alkyne-containing molecules . This allows researchers to create targeted drug delivery systems, modify proteins or peptides, and develop novel pharmaceuticals .

Mode of Action

This compound contains iodide and azide moieties . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The iodide is a very good leaving group for nucleophilic substitution reactions . This means that the iodide can be replaced by a nucleophile, a molecule that donates an electron pair to form a covalent bond .

Biochemical Pathways

The azide group of this compound can participate in nucleophilic substitution reactions . This property allows it to be used in the synthesis of various organic compounds . In addition, the azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is often used in the creation of targeted drug delivery systems, protein or peptide modifications, and the development of novel pharmaceuticals .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can enhance the bioavailability of the compound, allowing it to be more readily absorbed and distributed within the body . .

Result of Action

The primary result of this compound’s action is the formation of stable covalent bonds with alkyne-containing molecules . This enables the creation of targeted drug delivery systems, the modification of proteins or peptides, and the development of novel pharmaceuticals .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the compound is typically stored at -20°C . Changes in these conditions could potentially affect the stability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Iodo-PEG3-Azide interacts with various biomolecules in biochemical reactions . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The iodide is a very good leaving group for nucleophilic substitution reactions .

Cellular Effects

It is known that the azide group of this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its highly reactive iodide functional group, which can alkylate a variety of C-, O-, N-, S-centered, and other nucleophiles . Organic iodides are roughly an order of magnitude more active than bromides and four orders of magnitude more active than chlorides in S N 2 reactions . This means that the same alkylation will take 10x less time with iodide than with bromide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iodo-PEG3-Azide typically involves the reaction of a PEG derivative with an iodinating agent and an azide source. One common method is the nucleophilic substitution reaction where a PEG derivative with a leaving group (such as a tosylate or mesylate) reacts with sodium iodide (NaI) to introduce the iodine atom. This is followed by the reaction with sodium azide (NaN3) to introduce the azide group. The reactions are usually carried out in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO) under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically purified using techniques such as column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions: Iodo-PEG3-Azide undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom in this compound is a good leaving group, making it suitable for nucleophilic substitution reactions.

Click Chemistry: The azide group participates in click chemistry reactions, forming triazole rings when reacted with alkynes.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium iodide (NaI), sodium azide (NaN3), polar aprotic solvents (acetonitrile, dimethyl sulfoxide).

Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C), hydrogen gas (H2).

Click Chemistry: Copper(I) catalysts, alkynes

Major Products:

Triazole Linkages: Formed from click chemistry reactions.

Primary Amines: Formed from the reduction of the azide group

Scientific Research Applications

Comparison with Similar Compounds

Azido-PEG3-Bromide: Similar to Iodo-PEG3-Azide but contains a bromine atom instead of iodine.

Azido-PEG3-Chloride: Contains a chlorine atom instead of iodine.

Azido-PEG3-Tosylate: Contains a tosylate group instead of iodine.

Uniqueness of this compound: this compound is unique due to its high reactivity in nucleophilic substitution reactions, facilitated by the iodine atom. This makes it a valuable compound for various chemical and biological applications, particularly in click chemistry and bioconjugation .

Properties

IUPAC Name |

1-azido-2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16IN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRYEFKWTSOFBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCI)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16IN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;methanesulfonic acid](/img/structure/B608048.png)

![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)